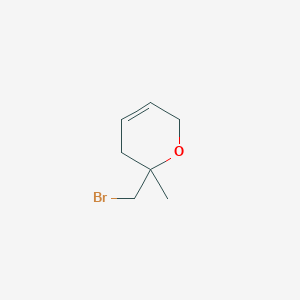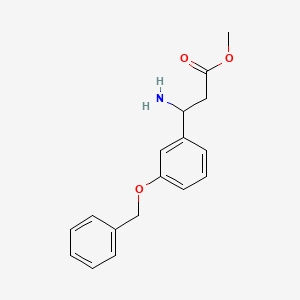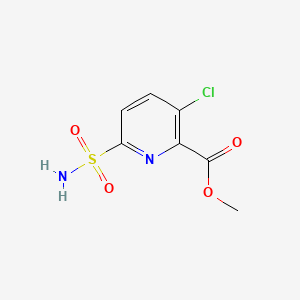
Methyl 3-chloro-6-sulfamoylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-6-sulfamoylpicolinate is a chemical compound with the molecular formula C7H7ClN2O4S It is a derivative of picolinic acid and contains both chloro and sulfamoyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-sulfamoylpicolinate typically involves the chlorination of picolinic acid derivatives followed by the introduction of the sulfamoyl group. One common method involves the reaction of 3-chloropicolinic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfamoylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-6-sulfamoylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3-amino-6-sulfamoylpicolinate or 3-thio-6-sulfamoylpicolinate can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acid derivatives.
Hydrolysis Products: Hydrolysis yields 3-chloro-6-sulfamoylpicolinic acid.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-6-sulfamoylpicolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-6-sulfamoylpicolinate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-chloro-3-sulfamoylpicolinate
- 3-Chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline
- 3-Chloro-6-pyrazolyl-2-picolinic acids
Uniqueness
Methyl 3-chloro-6-sulfamoylpicolinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for targeted interactions in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C7H7ClN2O4S |
|---|---|
Peso molecular |
250.66 g/mol |
Nombre IUPAC |
methyl 3-chloro-6-sulfamoylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O4S/c1-14-7(11)6-4(8)2-3-5(10-6)15(9,12)13/h2-3H,1H3,(H2,9,12,13) |
Clave InChI |
PLXPDYRLBQDCHA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=N1)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


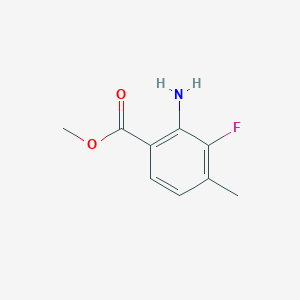

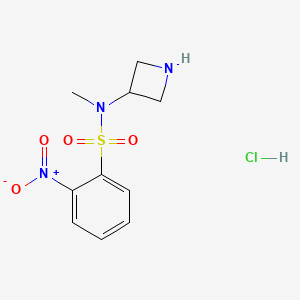
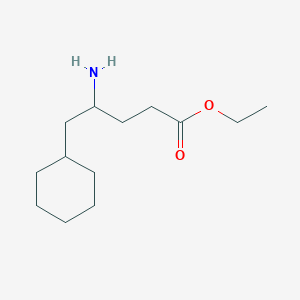
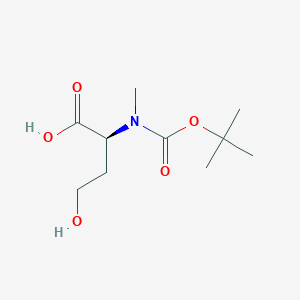
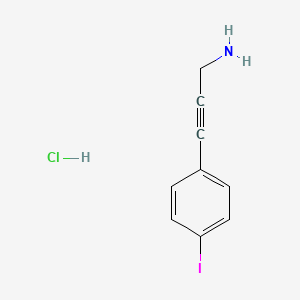
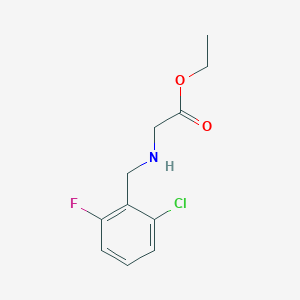
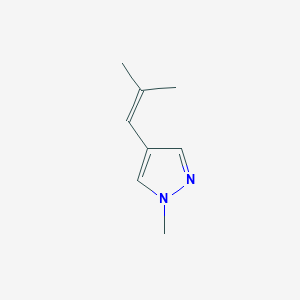
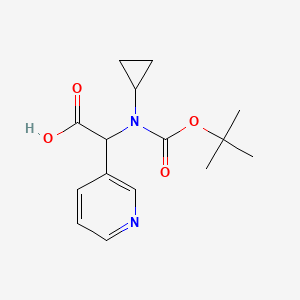
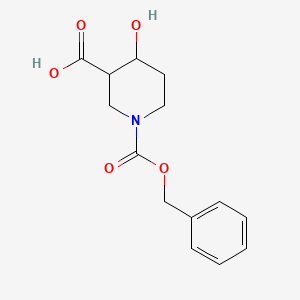
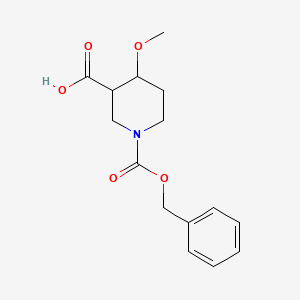
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)
